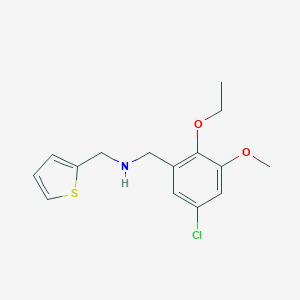
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine, also known as TAK-659, is a novel small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用机制
BTK is a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. Upon BCR activation, BTK is recruited to the plasma membrane, where it phosphorylates downstream effector molecules, leading to B-cell activation and proliferation. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. This results in decreased B-cell activation and proliferation, leading to antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity and downstream signaling pathways in B-cell lines and primary cells from CLL and NHL patients. This leads to decreased viability and proliferation of B-cells, as well as reduced cytokine production and chemotaxis. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine is its specificity for BTK, which makes it a promising therapeutic option for B-cell malignancies. However, one limitation of this compound is its potential for off-target effects, which could lead to toxicity. Additionally, the optimal dosing and scheduling of this compound in clinical trials is still being evaluated.
未来方向
There are several future directions for the development of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their antitumor activity. Another area of interest is the development of biomarkers to predict response to BTK inhibitors, which could help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound and other BTK inhibitors in a variety of B-cell malignancies.
合成方法
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine involves several steps, including the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with 2-thienylmethanamine, followed by reduction and condensation reactions to form the final product. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
科学研究应用
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased viability and proliferation of B-cell lines. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.
属性
分子式 |
C15H18ClNO2S |
|---|---|
分子量 |
311.8 g/mol |
IUPAC 名称 |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C15H18ClNO2S/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h4-8,17H,3,9-10H2,1-2H3 |
InChI 键 |
PMXWSWCZUXNODS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CC=CS2)Cl)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)


![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)


![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)